molecular formula C13H14N4S2 B13364338 3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364338
M. Wt: 290.4 g/mol
InChI Key: HMGFRLDIMFYMFD-UHFFFAOYSA-N
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Description

Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions. This process results in the annulation of the triazole ring onto the thiadiazole moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds allows it to interact with specific receptors and enzymes, influencing biological processes such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the phenylethyl and methyl sulfide groups.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different structural arrangements.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Contains a triazole ring fused to a thiadiazole ring but with a different fusion pattern.

Uniqueness

Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its lipophilicity, while the methyl sulfide group contributes to its reactivity and potential pharmacological activities .

Properties

Molecular Formula

C13H14N4S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S2/c1-18-9-11-14-15-13-17(11)16-12(19-13)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

HMGFRLDIMFYMFD-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)CCC3=CC=CC=C3

Origin of Product

United States

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